molecular formula C24H26ClNOS B12304062 (4-Tritylsulfanylpyrrolidin-2-yl)methanol;hydrochloride

(4-Tritylsulfanylpyrrolidin-2-yl)methanol;hydrochloride

Cat. No.: B12304062
M. Wt: 412.0 g/mol
InChI Key: TZZQPRYMJKWBNX-UHFFFAOYSA-N
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Description

(4-Tritylsulfanylpyrrolidin-2-yl)methanol;hydrochloride is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of (4-Tritylsulfanylpyrrolidin-2-yl)methanol;hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the tritylsulfanyl and methanol groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

(4-Tritylsulfanylpyrrolidin-2-yl)methanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the tritylsulfanyl group, forming new derivatives. Common reagents and conditions for these reactions include the use of specific solvents, temperature control, and catalysts to enhance reaction rates and selectivity.

Scientific Research Applications

(4-Tritylsulfanylpyrrolidin-2-yl)methanol;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (4-Tritylsulfanylpyrrolidin-2-yl)methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The tritylsulfanyl group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar compounds to (4-Tritylsulfanylpyrrolidin-2-yl)methanol;hydrochloride include:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are used in various medicinal chemistry applications.

    Trityl-protected compounds: These compounds feature the trityl group, which is used to protect functional groups during synthetic processes.

    Methanol derivatives: Compounds with methanol groups are common in organic synthesis and have diverse applications. The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C24H26ClNOS

Molecular Weight

412.0 g/mol

IUPAC Name

(4-tritylsulfanylpyrrolidin-2-yl)methanol;hydrochloride

InChI

InChI=1S/C24H25NOS.ClH/c26-18-22-16-23(17-25-22)27-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-15,22-23,25-26H,16-18H2;1H

InChI Key

TZZQPRYMJKWBNX-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1CO)SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl

Origin of Product

United States

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